2-(2-Methoxy-4-methylphenoxy)benzaldehyde 2-(2-Methoxy-4-methylphenoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 934691-79-9
VCID: VC8324224
InChI: InChI=1S/C15H14O3/c1-11-7-8-14(15(9-11)17-2)18-13-6-4-3-5-12(13)10-16/h3-10H,1-2H3
SMILES: CC1=CC(=C(C=C1)OC2=CC=CC=C2C=O)OC
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

2-(2-Methoxy-4-methylphenoxy)benzaldehyde

CAS No.: 934691-79-9

VCID: VC8324224

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxy-4-methylphenoxy)benzaldehyde - 934691-79-9

Description

Overview of 2-(2-Methoxy-4-methylphenoxy)benzaldehyde

2-(2-Methoxy-4-methylphenoxy)benzaldehyde is an organic compound classified as an aromatic aldehyde. It features a benzaldehyde functional group attached to a phenoxy ring, which itself is substituted with a methoxy group and a methyl group. Its molecular structure combines properties of aldehydes and ethers, making it a versatile intermediate in organic synthesis.

Synthesis Pathways

The synthesis of 2-(2-Methoxy-4-methylphenoxy)benzaldehyde typically involves:

  • Etherification: Reacting 2-hydroxy-4-methylphenol with an appropriate benzylating agent to introduce the phenoxy linkage.

  • Formylation: Using methods like the Reimer-Tiemann reaction or Vilsmeier-Haack formylation to introduce the aldehyde group on the benzene ring.

This two-step process ensures selective substitution and minimizes side reactions.

Applications

  • Pharmaceutical Intermediates:

    • The compound can serve as a precursor in synthesizing bioactive molecules, particularly those with antimicrobial or anti-inflammatory properties.

  • Material Science:

    • Its aromatic structure makes it useful in designing polymers or resins with enhanced thermal stability.

  • Research Applications:

    • Used in studying structure-activity relationships (SAR) due to its functional diversity.

Safety and Handling

Hazard ClassificationDetails
Signal WordDanger
Hazard StatementsMay cause eye damage, skin irritation
Precautionary MeasuresUse gloves, goggles; handle in well-ventilated areas

Given its aldehyde group, the compound may exhibit moderate reactivity and should be stored away from oxidizing agents.

Analytical Data

To confirm the identity and purity of 2-(2-Methoxy-4-methylphenoxy)benzaldehyde, the following techniques are employed:

  • NMR Spectroscopy: Proton (1H^1H) and Carbon (13C^13C) NMR spectra reveal characteristic chemical shifts for the aldehyde proton (~9-10 ppm) and aromatic protons.

  • Mass Spectrometry (MS): Provides molecular ion peaks corresponding to m/z=242m/z = 242, confirming its molecular weight.

  • Infrared Spectroscopy (IR):

    • Aldehyde C=O stretch: ~1700 cm1^{-1}

    • Aromatic C-H stretch: ~3050 cm1^{-1}

Future Research Directions

  • Derivatives Development:

    • Modifying the methoxy or methyl groups could yield derivatives with enhanced biological activity.

  • Biological Activity Studies:

    • Investigating its potential as an antimicrobial or anticancer agent through in vitro assays.

  • Polymer Chemistry:

    • Exploring its role as a monomer or cross-linking agent in advanced polymeric materials.

This detailed exploration of 2-(2-Methoxy-4-methylphenoxy)benzaldehyde highlights its chemical significance, synthetic pathways, applications, and potential for future research.

CAS No. 934691-79-9
Product Name 2-(2-Methoxy-4-methylphenoxy)benzaldehyde
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name 2-(2-methoxy-4-methylphenoxy)benzaldehyde
Standard InChI InChI=1S/C15H14O3/c1-11-7-8-14(15(9-11)17-2)18-13-6-4-3-5-12(13)10-16/h3-10H,1-2H3
Standard InChIKey VXAKTVXXGMTUIM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC2=CC=CC=C2C=O)OC
Canonical SMILES CC1=CC(=C(C=C1)OC2=CC=CC=C2C=O)OC
PubChem Compound 28603840
Last Modified Apr 15 2024

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